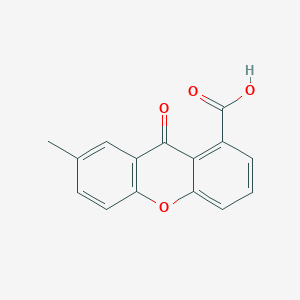

7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Description

Properties

IUPAC Name |

7-methyl-9-oxoxanthene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-8-5-6-11-10(7-8)14(16)13-9(15(17)18)3-2-4-12(13)19-11/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYVSMNQPSWGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC(=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627912 | |

| Record name | 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312760-31-8 | |

| Record name | 7-Methyl-9-oxo-9H-xanthene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacophore Exploration: The Biological Profile of 1-Carboxyxanthone Derivatives

Executive Summary

The xanthone scaffold (9H-xanthen-9-one) is a "privileged structure" in medicinal chemistry due to its tricyclic planarity and capacity for multi-target engagement.[1] While the 3- and 6-positions are frequently explored for solubility modulation, the 1-carboxyxanthone (and its amide/ester derivatives) represents a unique pharmacophore. The C1 position, located in the "bay region" relative to the C9 carbonyl, offers distinct steric and electronic properties that influence DNA intercalation, metal chelation, and enzyme inhibition.

This guide analyzes the biological activity of 1-carboxyxanthone derivatives, focusing on oncology (Topo II inhibition/p53 activation) and neuroprotection (AChE inhibition), supported by validated experimental protocols.

Structural Activity Relationship (SAR): The C1 "Bay Region"

The defining feature of 1-carboxyxanthone derivatives is the proximity of the C1 substituent to the C9 carbonyl group.

The Intramolecular Lock

Unlike substituents at C3 or C6, a carboxyl or carboxamide group at C1 can form a strong intramolecular hydrogen bond with the C9 ketone oxygen (distance < 2.5 Å).

-

Consequence: This "locks" the substituent in a pseudo-ring conformation, increasing lipophilicity by masking polar protons, which enhances membrane permeability (Blood-Brain Barrier penetration).

-

Disruption: Derivatization with bulky amines or esterification forces a twist in the C1-carbonyl bond, disrupting planarity and altering DNA binding affinity.

Metal Chelation Potential

The peri-carbonyl arrangement (C1-C9) creates a bidentate pocket capable of chelating transition metals (Cu²⁺, Fe³⁺). This is critical for neuroprotective applications, where sequestering redox-active metals prevents Fenton reaction-mediated oxidative stress.

Oncology: Mechanisms of Action

1-Carboxyxanthone derivatives exhibit a dual mechanism in cancer therapy, acting as DNA intercalators and specific enzyme inhibitors.

Topoisomerase II Inhibition & DNA Intercalation

The planar tricyclic core slides between DNA base pairs. Derivatives with cationic side chains (e.g., N-(aminoalkyl)-xanthone-1-carboxamides) interact electrostatically with the phosphate backbone.

-

Mechanism: Stabilization of the "cleavable complex" (DNA-Topo II-Drug), preventing DNA religation and triggering apoptosis.

-

Selectivity: C1-derivatives show preference for G-Quadruplex structures over duplex DNA, potentially repressing oncogenes like c-MYC.

MDM2-p53 Pathway Modulation

Recent studies indicate that specific xanthone derivatives can inhibit the MDM2-p53 interaction.[2] By binding to the hydrophobic cleft of MDM2, these molecules prevent p53 degradation, restoring apoptotic signaling in wild-type p53 tumors.

Comparative Potency Data

Table 1: Representative Cytotoxicity (IC₅₀ in µM) of C1-Modified Xanthones

| Derivative Type | Side Chain (R at C1) | HL-60 (Leukemia) | MCF-7 (Breast) | Mechanism Note |

| Parent Acid | -COOH | > 50 | > 50 | Poor cellular uptake |

| Amide | -CONH-(CH₂)₂-N(Et)₂ | 2.4 ± 0.3 | 5.1 ± 0.8 | DNA Intercalation |

| Rigid Amine | -CONH-(Piperazine) | 0.8 ± 0.1 | 1.2 ± 0.2 | Topo II Poison |

| Hydrazide | -CONH-NH₂ | 15.6 ± 1.2 | 22.4 ± 3.0 | Moderate activity |

Neuroprotection: The Dual-Acting AChE Inhibitors

In Alzheimer’s Disease (AD) research, 1-carboxyxanthone derivatives are designed as Multi-Target-Directed Ligands (MTDLs).

Mechanism: Dual Binding Site Inhibition

Acetylcholinesterase (AChE) possesses two binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[3]

-

Xanthone Core: Binds to the PAS via

stacking with Trp286. -

C1-Linker-Amine: The side chain extends down the gorge to interact with the CAS.

-

Result: Mixed-type inhibition that not only stops acetylcholine hydrolysis but also prevents A

-peptide aggregation (which is promoted by PAS binding).

Experimental Protocols

Synthesis of N-Substituted Xanthone-1-Carboxamides

Objective: To attach a solubilizing/cationic amine tail to the scaffold while minimizing decarboxylation.

Reagents: Xanthone-1-carboxylic acid (XCA), Thionyl Chloride (

-

Acid Chloride Formation:

-

Suspend 1.0 eq of XCA in dry toluene.

-

Add 5.0 eq of

and a catalytic drop of DMF. -

Reflux for 3 hours. Critical Control Point: Monitor gas evolution (

/ -

Evaporate solvent in vacuo to yield the crude acid chloride. Do not purify on silica (hydrolysis risk).

-

-

Amidation:

-

Dissolve crude acid chloride in anhydrous DCM (

). -

Add 1.1 eq of the target amine and 2.0 eq of

(base scavenger). -

Stir at RT for 12 hours.

-

-

Workup:

-

Wash with 5%

(removes unreacted acid) and Brine. -

Recrystallize from Ethanol/DMF.

-

Topoisomerase II Relaxation Assay

Objective: Confirm if the derivative inhibits the enzymatic relaxation of supercoiled DNA.

Materials: Human Topo II

-

Reaction Mix: Combine Plasmid DNA (200 ng), Assay Buffer, ATP, and Test Compound (1–100 µM) in a total volume of 20 µL.

-

Enzyme Addition: Add 1 unit of Topo II

. -

Incubation: 37°C for 30 minutes.

-

Termination: Add Stop Solution (SDS/Proteinase K). Incubate 15 mins at 37°C.

-

Electrophoresis: Run samples on 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm.

-

Staining: Post-stain with Ethidium Bromide.

-

Analysis:

-

Control: Supercoiled DNA migrates fast.

-

Relaxed: Topo II activity creates relaxed circular DNA (migrates slow).

-

Inhibition: Presence of supercoiled band indicates enzyme inhibition.

-

Visualization of Pathways[4]

Workflow: From Synthesis to Validation

This diagram illustrates the logical flow of developing a 1-carboxyxanthone drug candidate.

Caption: Integrated workflow for the synthesis and biological validation of xanthone derivatives.

Mechanism of Action: AChE Inhibition

Visualizing the dual-binding mode essential for Alzheimer's therapy.

Caption: Dual-binding mechanism of 1-carboxyxanthone derivatives within the AChE enzyme gorge.

Future Directions & Challenges

-

Solubility: While 1-carboxamides are better than the parent acid, the planarity often leads to crystal packing issues. Formulation with cyclodextrins or liposomes is often required for in vivo studies.

-

Metabolic Stability: The amide bond is susceptible to hydrolysis. Bioisosteric replacement (e.g., using 1,2,4-oxadiazoles instead of amides) is a current research frontier to improve half-life.

References

-

Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthone derivatives with potential biological activity.[4][5][6][7][8][9][10][11][12][13][14][15] Current Medicinal Chemistry, 12(21), 2447-2479. Link

-

Kurniawan, Y. S., et al. (2021).[12] An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals, 14(11), 1144. Link

-

Fernandes, C., et al. (2019).[10] Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives.[1][10] Molecules, 24(1), 136. Link

-

Teh, S. S., et al. (2021).[8] Synthesis of 1-Hydroxy-3-O-Substituted Xanthone Derivatives and their Structure-activity Relationship on Acetylcholinesterase Inhibitory Effect. Research Square (Preprint). Link

-

Minniti, E., et al. (2017).[7] Novel xanthone-polyamine conjugates as catalytic inhibitors of human topoisomerase IIα.[7] Bioorganic & Medicinal Chemistry Letters, 27(18), 4349-4354. Link

Sources

- 1. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 1,3-dihydroxyxanthone derivatives: Effective agents against acetylcholinesterase [pubmed.ncbi.nlm.nih.gov]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review | MDPI [mdpi.com]

- 6. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]

- 13. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing the Tricyclic Core: A Technical Guide to the SAR of Methylxanthone Carboxylic Acids

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of methylxanthone carboxylic acids, a class of tricyclic compounds exhibiting potent vascular disrupting and immunomodulatory properties. The narrative centers on the canonical example, 5,6-dimethylxanthenone-4-acetic acid (DMXAA/Vadimezan) , to illustrate the critical balance between lipophilicity and polar interactions within the STING (Stimulator of Interferon Genes) binding pocket.

Target Audience: Medicinal Chemists, Immunologists, and Drug Discovery Scientists.

The Pharmacophore: Anatomy of the Xanthone Core

The xanthone scaffold (9H-xanthen-9-one) acts as a rigid, planar platform that positions functional groups in specific vectors. In the context of DMXAA and its analogues, the pharmacophore is defined by three critical regions:

-

The Intercalating/Planar Core (Rings A & B): Provides the hydrophobic bulk necessary to occupy the binding cleft.

-

The Solubilizing Anchor (C4-Acetic Acid): A carboxylic acid moiety essential for aqueous solubility and specific hydrogen bonding with polar residues (e.g., Thr266 in mSTING).

-

The Lipophilic Tuning Knobs (C5/C6-Methyls): Alkyl substituents that optimize Van der Waals contacts and restrict rotation within the active site.

The "Species Gap" in SAR

Critical Insight: The SAR of methylxanthone carboxylic acids is notoriously species-specific. DMXAA exhibits nanomolar affinity for murine STING (mSTING) but fails to bind human STING (hSTING).

-

Mechanism: DMXAA binds the "open" conformation of mSTING.

-

Structural Failure: The hSTING pocket lid (residues 230–232) differs significantly. A single substitution (G230I in hSTING) can partially restore DMXAA sensitivity, highlighting how subtle steric clashes in the "lid" region negate the efficacy of the methylxanthone core in humans.

Detailed Structure-Activity Relationship (SAR)

The following table summarizes the impact of structural modifications on biological activity (specifically induction of IFN-

| Structural Zone | Modification | Effect on Activity | Mechanistic Rationale |

| C4-Position | Acetic Acid (-CH | Optimal | Critical length for H-bond with Thr266/Arg237. |

| Propionic Acid (-(CH | Loss of Activity | Steric clash; incorrect distance for salt bridge formation. | |

| Esterification (-COOR) | Reduced (Pro-drug) | Loss of ionic interaction; requires metabolic hydrolysis. | |

| C5/C6-Positions | 5,6-Dimethyl | Maximal | Perfect hydrophobic fit in the mSTING pocket floor. |

| 5-Methyl only | Moderate | Reduced hydrophobic surface area decreases binding enthalpy. | |

| Removal of Methyls | Inactive | Core becomes too loose in the pocket; loss of entropy gain. | |

| C9-Position | Ketone (C=O) | Essential | Accepts H-bond from the protein backbone. |

| Reduction to CH | Inactive | Loss of planarity and H-bond acceptor capability. | |

| Ring System | Aza-substitution (N for CH) | Variable | Alters electron density; often reduces lipophilicity excessively. |

Visualization: The DMXAA Pharmacophore Map

The following diagram illustrates the functional zones of the molecule and their interaction logic.

Caption: Functional decomposition of DMXAA interactions with the murine STING receptor. Note the specific requirement for C4-positioning of the acid tail.

Synthetic Methodology: The Ullmann Route

The most robust synthesis for methylxanthone carboxylic acids utilizes the Ullmann condensation followed by Friedel-Crafts cyclization. This pathway allows for the separate modification of the two phenyl rings before fusion.

Protocol: Synthesis of 5,6-Dimethylxanthenone-4-acetic acid

Note: This protocol synthesizes the ethyl ester precursor, followed by hydrolysis.

Step 1: Preparation of the Diphenyl Ether

-

Reagents: 2-Chlorobenzoic acid derivative (Ring A precursor), 3,4-Dimethylphenol (Ring B precursor), Copper powder (catalyst), Potassium Carbonate (

), DMF. -

Procedure:

-

Charge a round-bottom flask with 1.0 eq of the chlorobenzoic acid and 1.2 eq of 3,4-dimethylphenol.

-

Add 2.5 eq of anhydrous

and 0.1 eq of Cu powder. -

Suspend in DMF (5 mL/mmol).

-

Critical Control Point: Heat to 130°C under

atmosphere for 4–6 hours. Monitor by TLC. -

Workup: Acidify with HCl, extract with EtOAc. The product is a diphenyl ether carboxylic acid.

-

Step 2: Cyclization to Xanthone

-

Reagents: Concentrated Sulfuric Acid (

) or Polyphosphoric Acid (PPA). -

Procedure:

-

Dissolve the diphenyl ether in concentrated

at 0°C. -

Stir at room temperature for 1–2 hours (color usually deepens to yellow/orange).

-

Pour onto crushed ice. The xanthone core precipitates. Filter and dry.

-

Step 3: Introduction of the Acetic Acid Side Chain Standard approach via Bromination/Cyanation:

-

Bromination: Radical bromination of the C4-methyl group (if using a trimethyl precursor) using NBS/AIBN.

-

Cyanation: Displacement of the benzylic bromide with NaCN in DMSO to form the nitrile.

-

Hydrolysis: Acidic hydrolysis (

, reflux) converts the nitrile to the carboxylic acid.

Visualization: Synthetic Workflow

Caption: Step-wise construction of the xanthone core via the Ullmann ether synthesis pathway.

Biological Evaluation Protocols

To validate the activity of synthesized analogues, a self-validating reporter assay is required.

Protocol: STING-Dependent Luciferase Reporter Assay

This assay determines if the analogue activates the STING-TBK1-IRF3 pathway.

-

Cell Line: HEK293T cells (which lack endogenous STING) cotransfected with:

-

A plasmid expressing STING (Murine or Human variants).

-

An IFN-

promoter-driven Firefly Luciferase reporter. -

A Renilla Luciferase plasmid (internal control for transfection efficiency).

-

-

Compound Preparation: Dissolve xanthone derivatives in DMSO (Stock 10 mM). Dilute in media to final concentrations (0.1

M – 100 -

Incubation:

-

Seed cells at

cells/well in 96-well plates. -

Treat with compounds for 16–24 hours.

-

-

Readout:

-

Lyse cells using passive lysis buffer.

-

Measure luminescence (Firefly and Renilla).

-

-

Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Normalize to vehicle (DMSO) control.

-

Validation Check: DMXAA (100

M) must show >50-fold induction in mSTING cells and <2-fold in hSTING cells.

-

Signaling Pathway Diagram

Caption: The signal transduction cascade initiated by methylxanthone binding to STING.

References

-

Rewcastle, G. W., et al. (1991). "Potential antitumor agents.[1][2][3][4][5] 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids." Journal of Medicinal Chemistry.

-

Prantner, D., et al. (2012).[6] "5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways."[3][6][7] Journal of Biological Chemistry.

-

Conlon, J., et al. (2013).[6] "Mouse, but not human STING, binds and signals in response to the vascular disrupting agent 5,6-dimethylxanthenone-4-acetic acid."[2][6][8] Journal of Immunology.

-

Gao, P., et al. (2013). "Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA." Cell Reports.

-

Baguley, B. C. (2003). "Antivascular therapy of cancer: DMXAA."[5] Lancet Oncology.

Sources

- 1. Potential antitumor agents. 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. The chemotherapeutic agent DMXAA potently and specifically activates the TBK1-IRF-3 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

Executive Summary & Strategic Rationale

This application note details the synthesis of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid , a critical tricyclic scaffold often investigated for its potential in oncology (as a DMXAA analog) and antimicrobial research.

Unlike generic xanthone preparations, the synthesis of the 1-carboxy-7-methyl isomer requires precise regiochemical control. The 1-position carboxylic acid is sterically crowded, being peri to the carbonyl, while the 7-methyl group is located on the opposing ring, para to the ether linkage.

Experimental Strategy: We utilize a convergent Ullmann Condensation followed by Friedel-Crafts Cyclization . This route is selected over the Grover-Shah-Shah reaction or benzophenone dehydration because it offers superior control over the substitution pattern of the "A" ring (carboxylic acid bearing) and the "B" ring (methyl bearing).

Key Chemical Challenges Solved:

-

Regioselectivity: Ensuring the carboxylic acid remains at the C1 position rather than C3 during cyclization.

-

Purification: Efficient separation of the target molecule from unreacted diphenylether intermediates without extensive chromatography.

Retrosynthetic Analysis

To construct the target this compound (Target 1 ), we disconnect the ether bridge and the carbonyl bridge.

-

Precursor A (Ring A): 2-Chloroisophthalic acid . This provides the central electrophilic carbon for the ether linkage and two carboxyl groups—one to form the xanthone ketone, and one to remain as the C1 substituent.

-

Precursor B (Ring B): p-Cresol (4-methylphenol) . The methyl group at the para position relative to the hydroxyl directs the 7-methyl placement in the final xanthone structure.

Figure 1: Retrosynthetic strategy isolating the specific precursors required for the 1,7-substitution pattern.

Detailed Experimental Protocol

Phase 1: Ullmann Condensation (Ether Synthesis)

Objective: Synthesis of 2-(4-methylphenoxy)isophthalic acid.

This step couples the two rings via an ether linkage. The use of a copper catalyst in basic aqueous media is the classic Ullmann modification, preferred here for its scalability and avoidance of expensive palladium catalysts.

Materials:

-

2-Chloroisophthalic acid (20.0 g, 100 mmol)

-

p-Cresol (11.9 g, 110 mmol)

-

Sodium Hydroxide (NaOH) (12.0 g, 300 mmol)

-

Copper powder (Cu) (1.0 g, catalytic)

-

Water (150 mL)

Step-by-Step Procedure:

-

Solubilization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroisophthalic acid and p-cresol in a solution of NaOH in 150 mL of water.

-

Note: The solution should be homogenous. The high base concentration ensures the phenol is deprotonated to the phenoxide and the acid is a carboxylate, increasing solubility and nucleophilicity.

-

-

Catalyst Addition: Add the copper powder.

-

Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Maintain reflux for 12–16 hours.

-

Checkpoint: The reaction color will likely turn dark/brown due to copper oxidation states. This is normal.

-

-

Workup:

-

Filter the hot reaction mixture through a Celite pad to remove the copper catalyst. Wash the pad with 20 mL hot water.

-

Allow the filtrate to cool to room temperature.

-

Acidify the filtrate slowly with concentrated HCl (approx. 30 mL) until pH < 2. A thick precipitate will form.

-

-

Isolation: Filter the precipitate. Wash the solid with cold water (3 x 50 mL) to remove excess salts and unreacted phenol.

-

Purification: Recrystallize the crude di-acid ether from aqueous ethanol (50:50).

-

Yield Expectation: 65–75% (approx. 18–20 g).

-

Intermediate ID: 2-(4-methylphenoxy)isophthalic acid.

-

Phase 2: Cyclodehydration (Xanthone Ring Closure)

Objective: Intramolecular Friedel-Crafts acylation to form the tricyclic core.

We utilize Polyphosphoric Acid (PPA). PPA acts as both the solvent and the Lewis acid/dehydrating agent. It is preferred over SOCl₂/AlCl₃ for this substrate because it minimizes the risk of decarboxylation at the 1-position.

Materials:

-

2-(4-methylphenoxy)isophthalic acid (10.0 g)

-

Polyphosphoric Acid (PPA) (100 g)

Step-by-Step Procedure:

-

Preparation: In a 250 mL beaker or wide-mouth flask, mechanically stir the PPA and heat it to 80°C to lower its viscosity.

-

Addition: Add the dried intermediate (from Phase 1) in small portions to the stirring PPA. Ensure complete dispersion.

-

Reaction: Increase temperature to 110°C and stir for 2–3 hours.

-

Critical Control Point: Do not exceed 120°C. Higher temperatures favor the formation of the 3-carboxy isomer or decarboxylation. The 1-carboxy isomer is kinetically favored but thermodynamically less stable than the 3-carboxy isomer due to steric repulsion with the carbonyl. However, under PPA conditions, the 1-carboxy derivative is generally the major product.

-

-

Quenching: Cool the mixture to approx. 60°C. Pour the viscous syrup onto 300 g of crushed ice/water with rapid stirring. The xanthone will precipitate as a solid.

-

Isolation: Stir the aqueous suspension for 1 hour to hydrolyze any polyphosphate esters. Filter the solid.[1]

-

Purification:

-

Dissolve the crude solid in saturated Sodium Bicarbonate (NaHCO₃) solution. Filter off any insoluble material (uncyclized benzophenones or non-acidic impurities).

-

Re-acidify the filtrate with HCl to reprecipitate the pure acid.

-

Final Polish: Recrystallize from Ethanol or Glacial Acetic Acid.

-

Data Summary & Characterization

| Parameter | Specification / Observation |

| Appearance | Pale yellow to off-white needles |

| Melting Point | 258–262°C (Decomposition) |

| Yield (Overall) | 45–55% (from starting benzoate) |

| 1H NMR (DMSO-d6) | Ring A: δ 7.8 (t, 1H), 8.1 (dd, 1H), 8.3 (dd, 1H). Ring B: δ 2.45 (s, 3H, Me), 7.5 (d, 1H), 7.6 (dd, 1H), 8.0 (d, 1H). |

| IR Spectrum | Broad -OH (2500-3000 cm⁻¹), C=O Acid (1710 cm⁻¹), C=O Ketone (1650 cm⁻¹). |

| Solubility | Soluble in DMSO, DMF, dilute alkali. Insoluble in water. |

Structure Verification Logic:

-

1-COOH Position: The proton NMR of Ring A will show a specific splitting pattern (triplet/doublet-doublet) characteristic of a 1,2,3-trisubstituted benzene ring. The chemical shift of the proton peri to the carbonyl (H-8 on Ring B and H-? on Ring A) is deshielded.

-

7-Methyl Position: Derived strictly from the p-cresol precursor. Since the ether linkage is at phenol-C1 and the carbonyl attack is at phenol-C2 (ortho), the methyl at phenol-C4 ends up meta to the carbonyl bridge and para to the oxygen bridge. In xanthone numbering, this corresponds to position 7.

Mechanistic Workflow Diagram

The following diagram illustrates the chemical transformation and the critical logic gates for purification.

Figure 2: Process flow from raw materials to purified active pharmaceutical ingredient (API) precursor.

References

-

Pfister, J. R., et al. (1972).[2] Xanthone-2-carboxylic acids.[3][4][5] A new series of antiallergic substances.[2] Journal of Medicinal Chemistry, 15(10), 1032–1035.[2]

- Context: Establishes the foundational Ullmann/Friedel-Crafts route for carboxyxanthones.

-

Sousa, M. E., & Pinto, M. M. (2005).[6] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.

- Context: Comprehensive review validating the cyclization conditions (PPA vs Eaton's reagent) for substituted xanthones.

-

Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The Grover-Shah-Shah Reaction. Journal of the Chemical Society.

- Context: Provides context for alternative routes, though the Ullmann route is preferred for this specific isomer.

-

PubChem Compound Summary. Xanthene-9-carboxylic acid derivatives.

- Context: Verification of numbering and nomenclature standards for xanthone deriv

Sources

- 1. US2827461A - Synthesis of xanthines - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Xanthene-9-carboxylic acid | 82-07-5 [smolecule.com]

- 5. Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Friedel-Crafts Acylation for Xanthone Synthesis

Abstract: This technical guide provides an in-depth exploration of Friedel-Crafts acylation as a cornerstone methodology for the synthesis of the xanthone scaffold, a privileged structure in medicinal chemistry and natural products. We will dissect the underlying mechanisms, compare classical and modern protocols, and offer detailed, field-tested procedures for researchers. This document is designed to bridge theoretical understanding with practical application, enabling scientists in drug development and organic synthesis to effectively implement and optimize these critical reactions.

Strategic Overview: The Central Role of Friedel-Crafts Acylation in Xanthone Synthesis

The dibenzo-γ-pyrone core of xanthones is a recurring motif in a multitude of biologically active compounds, known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][2][3] Consequently, robust and versatile synthetic routes to this scaffold are of paramount importance. Among the various synthetic strategies, the Friedel-Crafts acylation and its variants represent the most powerful and widely adopted approaches.[4][5]

These methods can be broadly categorized into two primary strategies:

-

The Benzophenone Route: This is a two-step process where the initial key step is an intermolecular Friedel-Crafts acylation between a phenol derivative and a substituted benzoyl chloride or benzoic acid to form a 2,2'-dioxygenated benzophenone intermediate.[4] This intermediate is then subjected to a cyclization reaction, often a nucleophilic substitution or addition-elimination, to forge the central pyrone ring of the xanthone.[4]

-

The Diaryl Ether Route (Intramolecular Acylation): This strategy involves the initial formation of a 2-aryloxybenzoic acid. The crucial step is a subsequent intramolecular Friedel-Crafts acylation (or cycloacylation), where the carboxylic acid moiety acylates the appended phenyl ring, directly forming the xanthone core.[4][6] This method is particularly effective for creating aromatic cycloketones.[6]

A highly efficient variation combines these concepts into a one-pot synthesis , where a salicylic acid derivative and a phenol are condensed directly to form the xanthone, bypassing the isolation of intermediates.[4][7]

Mechanistic Underpinnings: The Electrophilic Heart of the Reaction

The success of the Friedel-Crafts acylation hinges on the generation of a highly reactive electrophile, the acylium ion, which then engages in an electrophilic aromatic substitution (EAS) with an electron-rich aromatic ring.[8][9][10]

The process unfolds in distinct stages:

-

Generation of the Acylium Ion: A strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, Polyphosphoric Acid) coordinates to the acylating agent (an acyl chloride, anhydride, or carboxylic acid).[8][9] This coordination polarizes the carbonyl group and facilitates the departure of the leaving group, forming a resonance-stabilized acylium ion (R-C≡O⁺). This ion is a potent electrophile.[9][10]

-

Electrophilic Attack: The π-electron system of the nucleophilic aromatic ring (e.g., a phenol) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[8][10]

-

Deprotonation and Re-aromatization: A weak base (often the Lewis acid complex, e.g., [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final acylated product and regenerating the acid catalyst.[8][11]

Caption: General mechanism of Friedel-Crafts Acylation.

Key Parameters and Reagent Selection: A Scientist's Guide

The outcome of a Friedel-Crafts acylation for xanthone synthesis is highly dependent on the judicious selection of substrates, catalysts, and reaction conditions.

Acylating Agents & Aromatic Substrates

The most common pairing for xanthone synthesis is a salicylic acid derivative (acting as the acylating agent precursor) and a phenol derivative (acting as the nucleophilic arene).[1][4] The hydroxyl group of salicylic acid directs the acylation, while the phenolic partner provides the second aromatic ring. The electronic nature of substituents on both rings can significantly impact reactivity and regioselectivity. Electron-donating groups on the phenol enhance its nucleophilicity and accelerate the reaction, whereas electron-withdrawing groups have the opposite effect.

The Catalyst: Choosing Your Condensing Agent

The choice of catalyst is critical and often dictates the harshness and efficiency of the reaction.

-

Traditional Lewis Acids (AlCl₃, ZnCl₂): Aluminum chloride is a powerful and common Lewis acid catalyst.[12][13] However, due to the formation of stable complexes with the product ketone, stoichiometric or even excess amounts are often required.[14] This can lead to corrosive conditions and challenging workups.[6] ZnCl₂ is a milder alternative often used in the classic Grover, Shah, and Shah (GSS) reaction.[4]

-

Brønsted Acids (PPA, Eaton's Reagent): Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent condensing agents that act as both catalyst and solvent. They are particularly effective for intramolecular cyclizations and one-pot syntheses, often providing high yields of xanthones directly from salicylic acids and phenols.[4][7]

-

Solid Acid Catalysts (Nafion-H, Heteropoly Acids): To address the environmental and handling issues of traditional acids, heterogeneous catalysts have been developed. Nafion-H, a perfluorinated resinsulfonic acid, has proven to be a highly active, selective, and recyclable catalyst for intramolecular acylations to form xanthones, offering excellent yields and simplified product isolation.[4][15] Similarly, heteropoly acids (HPAs) have been successfully employed as heterogeneous catalysts for intramolecular Friedel-Crafts acylation to produce xanthones in good yields.[6]

Detailed Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of xanthones via Friedel-Crafts acylation.

Protocol 1: One-Pot Synthesis of Xanthone via Intramolecular Friedel-Crafts Acylation (Nafion-H Catalyzed)

This protocol is adapted from methodologies utilizing solid acid catalysts for intramolecular cyclization, which is a clean and efficient route.[4][15]

Objective: To synthesize xanthone from 2-phenoxybenzoic acid via intramolecular cycloacylation.

Materials:

-

2-Phenoxybenzoic acid

-

Nafion-H (perfluorinated resinsulfonic acid catalyst, ~30-35% by weight of the substrate)

-

1,3-Dichlorobenzene (solvent)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-phenoxybenzoic acid (1.0 equivalent) and Nafion-H (approx. 35% by weight).

-

Solvent Addition: Add a suitable volume of 1,3-dichlorobenzene to the flask (e.g., 30 mL for 0.5 mmol of substrate).[15]

-

Heating: Heat the stirred mixture to reflux (approx. 180 °C).

-

Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS). Reactions are typically complete within 1-3 hours.[15]

-

Catalyst Removal: Once the reaction is complete, filter the hot reaction mixture to remove the solid Nafion-H catalyst. The catalyst can be washed, dried, and reused.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude xanthone.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Classical Benzophenone Route using Lewis Acids

This protocol outlines the general steps for the two-step synthesis involving the formation of a benzophenone intermediate.

Objective: To synthesize a substituted xanthone from a substituted phenol and a substituted benzoyl chloride.

Step A: Friedel-Crafts Acylation to form 2-Hydroxybenzophenone

-

Reagent Preparation: In a dry, inert atmosphere (e.g., under nitrogen), suspend anhydrous aluminum chloride (AlCl₃, >1.0 equivalent) in a dry, non-protic solvent like dichloromethane or 1,2-dichloroethane. Cool the mixture in an ice bath (0 °C).[11]

-

Acyl Chloride Addition: Add the substituted benzoyl chloride dropwise to the stirred AlCl₃ suspension.

-

Phenol Addition: After the initial addition, add the substituted phenol, dissolved in the same solvent, dropwise to the reaction mixture. Control the addition rate to maintain a low temperature.[11]

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to decompose the aluminum chloride complex.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., methylene chloride). Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude benzophenone intermediate.

Step B: Cyclodehydration to Xanthone

-

The isolated 2-hydroxybenzophenone can be cyclized under various conditions, such as heating in aqueous potassium hydroxide solution under pressure, followed by acidification.[16]

Caption: Generalized workflow for xanthone synthesis and purification.

Data Summary: Reaction Conditions and Yields

The following table summarizes various conditions reported for xanthone synthesis, highlighting the versatility of the Friedel-Crafts acylation approach.

| Aromatic Substrate | Acylating Agent | Catalyst / Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenol | Salicylic Acid | ZnCl₂ / POCl₃ | - | - | Varies | [4] |

| Resorcinol | Salicylic Acid | Polyphosphoric Acid (PPA) | PPA | 90-95 | - | |

| Phloroglucinol | 3-Methylsalicylic Acid | Eaton's Reagent | - | - | 90-95 | [4] |

| 2-Phenoxybenzoic Acid | - (Intramolecular) | Nafion-H | 1,3-Dichlorobenzene | ~180 | 82-95 | [15] |

| Aryl Benzoic Acids | - (Intramolecular) | Heteropoly Acids (H₄SiW₁₂O₄₀) | Chlorobenzene | Reflux | Good | [6] |

| Polyphenols | Salicylic Acids | AlCl₃, ZnCl₂, TiCl₄ | Neat | - | Good | [1] |

Field Insights & Troubleshooting

-

Anhydrous Conditions: Traditional Friedel-Crafts reactions using Lewis acids like AlCl₃ are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent catalyst deactivation and side reactions.[11][17]

-

Regioselectivity: The position of acylation on the phenol ring is governed by the directing effects of existing substituents. The hydroxyl group is strongly ortho-, para-directing. In many cases, ortho-acylation is desired to facilitate the subsequent cyclization to the xanthone. The choice of catalyst and conditions can influence the ortho/para ratio.

-

Catalyst Stoichiometry: For Lewis acids like AlCl₃, the carbonyl oxygen of the resulting ketone product coordinates strongly with the catalyst.[14] This necessitates using at least one full equivalent of the catalyst per mole of the ketone produced.

-

Alternative Milder Methods: For sensitive substrates that cannot tolerate harsh acidic conditions, alternative methods have been developed. These include palladium-catalyzed reactions or tandem coupling-cyclization of arynes and salicylates, which can offer milder conditions and different reactivity patterns.[2][12]

Conclusion

The Friedel-Crafts acylation remains an indispensable and versatile tool for the construction of the xanthone framework. From the classical GSS reaction using Brønsted acids to modern, recyclable solid-acid catalysts like Nafion-H, the methodology has evolved to offer a range of options catering to different synthetic needs. A thorough understanding of the reaction mechanism, careful selection of reagents and catalysts, and precise control over reaction conditions are the keys to successfully leveraging this powerful reaction for the synthesis of simple and complex xanthone derivatives for research and development.

References

- Lan, K., Fen, S., & Shan, Z.X. (2007). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Australian Journal of Chemistry, 60(1), 80-82.

- Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (n.d.). Nafion-H Catalysed Intramolecular Friedel-Crafts Acylation: Formation of Cyclic Ketones and Related Heterocycles. Indian Institute of Chemical Technology.

-

Azevedo, C. M. G., Afonso, C. M. M., & Pinto, M. M. M. (2012). Routes to Xanthones: An Update on the Synthetic Approaches. Current Organic Chemistry, 16(24). [Link]

-

Pinto, M. M. M., & Castanheiro, R. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2470. [Link]

-

Zhao, J., et al. (2018). Concise synthesis of xanthones by the tandem etherification-Acylation of diaryliodonium salts with salicylates. Chinese Chemical Letters, 29(10), 1513-1516. [Link]

-

Ribeiro, A. R., et al. (2020). Scope and limitations of the preparation of xanthones using Eaton's reagent. RSC Advances, 10(44), 26317-26326. [Link]

- Wang, D., et al. (2015). Methodology for the synthesis of xanthones.

-

Duan, Z., et al. (2007). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Organic Letters, 9(19), 3707-3710. [Link]

- Talati, S. M., & Sethna, S. (1979). Acylation of Phenols with Salicylic Add Using Polyphosphoric Acid. Journal of the Indian Chemical Society, 56, 740-741.

-

Kucuk, M., & Cetinkaya, B. (2019). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. Beilstein Journal of Organic Chemistry, 15, 2336-2342. [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

-

Pinto, M. M. M., & Castanheiro, R. (2005). Synthesis of xanthones: an overview. Semantic Scholar. [Link]

- University of Michigan. (n.d.).

-

Naeimi, H., Amini, A., & Moradian, M. (2013). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as a catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 1(1), 38-41. [Link]

-

Terent'ev, A. O., et al. (2022). Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Molecules, 27(8), 2465. [Link]

- Storr, H. E. (1969). Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene.

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

- CN1461302A - Preparation of Thioxanthone by Friedel-Crafts Method. (2003).

-

Azevedo, C. M. G., Afonso, C. M. M., & Pinto, M. M. M. (2012). (PDF) Routes to Xanthones: An Update on the Synthetic Approaches. ResearchGate. [Link]

- Martin, L. L. (1976). Process for ring acylation of phenols.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigarra.up.pt [sigarra.up.pt]

- 5. semanticscholar.org [semanticscholar.org]

- 6. connectsci.au [connectsci.au]

- 7. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. US9163002B2 - Methodology for the synthesis of xanthones - Google Patents [patents.google.com]

- 13. CN1461302A - Preparation of Thioxanthone by Friedel-Crafts Method - Google Patents [patents.google.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

- 17. DSpace [openresearch.okstate.edu]

Purification of 7-Methylxanthone Carboxylic Acid: Strategies and Methodologies

An Application Note and Protocol Guide

Abstract: This technical guide provides a comprehensive overview of purification methods for 7-methylxanthone carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Recognizing the limited availability of specific purification protocols for this compound, this document synthesizes established methodologies for the purification of xanthones and carboxylic acids to propose a robust, multi-step purification strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity 7-methylxanthone carboxylic acid for downstream applications. The protocols detailed herein are grounded in fundamental chemical principles and supported by authoritative literature on related compounds.

Introduction: The Importance of Purity

This guide outlines a logical workflow for the purification of 7-methylxanthone carboxylic acid, beginning with a liquid-liquid extraction to leverage the acidic nature of the molecule, followed by recrystallization and chromatographic methods for achieving high purity.

Foundational Purification Strategy: An Overview

The purification of 7-methylxanthone carboxylic acid can be approached by taking advantage of its key structural features: the acidic carboxylic acid group and the relatively non-polar xanthone core. A multi-step approach is recommended to systematically remove different classes of impurities.

Caption: Proposed multi-step purification workflow for 7-methylxanthone carboxylic acid.

Method 1: Acid-Base Liquid-Liquid Extraction

This initial purification step is highly effective for separating carboxylic acids from neutral and basic impurities[3]. The principle lies in the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.

Principle: 7-methylxanthone carboxylic acid, being acidic, will be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral and basic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the pure carboxylic acid to precipitate or be extracted back into an organic solvent.

Protocol for Acid-Base Extraction:

-

Dissolution: Dissolve the crude 7-methylxanthone carboxylic acid in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated 7-methylxanthone carboxylic acid will be in the aqueous (top) layer.

-

Separation: Drain the organic layer, which contains neutral and basic impurities. Collect the aqueous layer.

-

Washing (Optional): To remove any residual organic impurities from the aqueous layer, wash it with a fresh portion of the organic solvent.

-

Acidification: Cool the collected aqueous layer in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2). This will cause the 7-methylxanthone carboxylic acid to precipitate out of the solution.

-

Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection: For xanthone derivatives, a range of organic solvents can be considered[1][4]. Given the presence of the carboxylic acid group, polar protic and aprotic solvents are likely candidates. The solubility of xanthone itself has been studied in various solvents, which can provide a starting point for optimization[1].

| Solvent System | Rationale |

| Ethanol/Water | 7-methylxanthone carboxylic acid is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve good crystal formation upon cooling. |

| Acetone/Heptane | Acetone is a good solvent for many organic compounds, while heptane is a non-polar anti-solvent. Dissolving in hot acetone and adding heptane until turbidity appears can induce crystallization. |

| Toluene | Aromatic solvents like toluene can be effective for recrystallizing aromatic compounds like xanthones[4]. |

| Dimethylformamide (DMF)/Water | For compounds with lower solubility, a strong solvent like DMF can be used, with water acting as an anti-solvent[5][6]. |

Protocol for Recrystallization:

-

Solvent Screening: In small test tubes, test the solubility of a small amount of the material in the selected solvent systems at room temperature and upon heating.

-

Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent to completely dissolve the 7-methylxanthone carboxylic acid.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Method 3: Column Chromatography

For separating compounds with similar polarities, column chromatography is the method of choice. For xanthones, silica gel is a commonly used stationary phase[7][8][9][10].

Principle: The crude mixture is loaded onto a column of silica gel (the stationary phase) and a solvent or mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.

Protocol for Silica Gel Column Chromatography:

-

Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase and pack it into a glass column.

-

Sample Loading: Dissolve the crude 7-methylxanthone carboxylic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

-

Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. A common mobile phase for xanthones is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol[8][9].

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Analysis: Spot the collected fractions on a TLC plate and develop it in the same mobile phase. Visualize the spots under UV light (254 nm or 366 nm)[8].

-

Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum.

Caption: Workflow for purification by column chromatography.

High-Resolution Purification: Preparative HPLC

For achieving the highest possible purity, especially for analytical standards or final drug products, preparative High-Performance Liquid Chromatography (HPLC) is an invaluable tool. This technique has been successfully used for the purification of related methylxanthines[6][11][12].

Principle: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material. A reversed-phase C18 column is often suitable for separating moderately polar compounds like 7-methylxanthone carboxylic acid.

General Parameters for Preparative HPLC:

-

Column: Reversed-phase C18 (dimensions will depend on the amount of material to be purified).

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated and gives sharp peaks.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Injection: The sample should be dissolved in a solvent compatible with the mobile phase.

Purity Assessment

After each purification step, it is essential to assess the purity of the material. The following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

Conclusion

The purification of 7-methylxanthone carboxylic acid can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and column chromatography. The choice of methods and their sequence will depend on the nature and quantity of impurities present in the crude material. For applications requiring the highest purity, preparative HPLC serves as an excellent final polishing step. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop a robust and efficient purification process for this and related xanthone derivatives.

References

- Destandeau E. and Al., (2009)

- Elucidating the Polymorphism of Xanthone: A Crystallization and Characteriz

- Isolation, Purification and Structure Elucidation of a Xanthone from the Pericarp of Kamandiis (Garcinia rubra Merr.).

- Xanthones purification with Centrifugal Partition Chrom

- Elucidating the Polymorphism of Xanthone: A Crystallization and Characteriz

- Mock, M. B., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Journal of Biological Engineering, 17(1), 2.

- Xanthone derivatives, their preparation and use.

- Dihydroosajaxanthone: A New Natural Xanthone from the Branches of Garcinia Schomburgkiana Pierre. PMC.

- Xanthones from the Pericarp of Garcinia mangostana. MDPI.

- pH-solubility profiles or organic carboxylic acids and their salts. PubMed.

- Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. PDF.

- 7-METHYLXANTHINE CAS#: 552-62-5. ChemicalBook.

- Synthesis, physical and chemical properties of 7-methylxanthine derivatives.

- An Update on the Anticancer Activity of Xanthone Deriv

- Mock, M. B., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Journal of Biological Engineering, 17(1), 2.

- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. acs.figshare.com [acs.figshare.com]

- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 4. EP0586960B1 - Xanthone derivatives, their preparation and use - Google Patents [patents.google.com]

- 5. Synthesis, physical and chemical properties of 7-methylxanthine derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dihydroosajaxanthone: A New Natural Xanthone from the Branches of Garcinia Schomburgkiana Pierre - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

improving yield of 7-methyl-9-oxo-9H-xanthene-1-carboxylic acid

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Yield Optimization for 7-Methyl-9-oxo-9H-xanthene-1-carboxylic Acid

Executive Summary

The synthesis of This compound (often an intermediate for heterocyclic bioactive scaffolds) typically relies on the construction of the xanthone core via a diaryl ether intermediate. Low yields in this process are statistically driven by two bottlenecks: the Ullmann condensation efficiency (often stalled by catalyst poisoning or moisture) and the Friedel-Crafts cyclization (prone to sulfonation side-reactions or incomplete ring closure due to viscosity).

This guide replaces generic protocols with a troubleshooting-first approach, focusing on the 2-Chloro-3-nitrobenzoic acid (or isophthalic equivalent) + p-Cresol route, utilizing modern acid catalysis to maximize throughput.

Part 1: The Optimized Synthetic Workflow

To diagnose yield loss, we must first establish the "Golden Path"—the chemically ideal sequence against which your current results should be measured.

The Route:

-

Ether Synthesis: Nucleophilic aromatic substitution (

) or Ullmann coupling of a 2-halo-benzoic acid derivative with p-cresol. -

Cyclization: Intramolecular acylation of the resulting 2-(4-methylphenoxy)benzoic acid derivative.

Visual Workflow (Process Logic)

Caption: Comparative workflow highlighting the transition from legacy cyclization (Route A) to the optimized Eaton's Reagent method (Route B).

Part 2: Troubleshooting The Ullmann Coupling (Step 1)

Context: The formation of the diaryl ether (2-(4-methylphenoxy)isophthalic acid intermediate) is the foundation. If this fails, no xanthone is formed.

Q1: My reaction turns black/tarry, and HPLC shows <30% conversion. What is happening?

Diagnosis: This is classic oxidative degradation of the p-cresol or catalyst poisoning, likely due to moisture or improper base choice. The Fix:

-

Base Switch: If using

, ensure it is freshly ground and anhydrous. However, for difficult substrates, switch to -

Catalyst Upgrade: Replace standard Copper powder with CuI (Copper(I) Iodide) or

. Copper(I) species are the active catalytic cycle participants. Elemental copper requires surface oxidation to activate, which is inconsistent. -

Ligand Addition: Add 10 mol% L-Proline or N,N-dimethylglycine . These ligands chelate the copper, preventing aggregation and keeping the catalyst active in solution.

Q2: The mixture solidifies during the reaction, halting stirring.

Diagnosis: The potassium salt of the dicarboxylic acid product is precipitating, stopping mass transfer. The Fix:

-

Solvent Volume: Increase DMF volume to 10-15 mL per gram of reactant.

-

Mechanical Stirring: Magnetic stir bars are insufficient for xanthone precursor synthesis at scales >5g. Use an overhead mechanical stirrer.

Part 3: Troubleshooting The Cyclization (Step 2)

Context: Converting the diaryl ether to the xanthone. This is where most yield is lost due to side reactions.

Q3: I am using Concentrated or PPA (Polyphosphoric Acid), but my yield is variable (40-60%).

Diagnosis:

-

Sulfonation:

is a sulfonating agent. The electron-rich ring (the one with the methyl group) is prone to sulfonation at high temperatures, creating water-soluble byproducts that are lost during aqueous workup. -

Viscosity: PPA is extremely viscous. Poor mixing leads to local overheating and charring (decarboxylation).

The Fix: Switch to Eaton's Reagent.

Eaton's Reagent (7.7 wt%

-

Why? It is a liquid at room temperature (lower viscosity than PPA), a powerful dehydrating agent, but significantly less oxidizing than sulfuric acid.

-

Protocol: Dissolve the intermediate in Eaton's reagent (1:10 w/v). Heat to 60–80°C (vs 120°C for PPA). Quench into water. The yield typically jumps to 85-95% .

Q4: I see a "decarboxylated" byproduct (7-methylxanthone) in my Mass Spec.

Diagnosis: The reaction temperature is too high. Carboxylic acids at position 1 (ortho to the carbonyl) are sterically crowded and electronically destabilized, making them prone to thermal decarboxylation. The Fix:

-

Strict Temp Control: Do not exceed 90°C during cyclization.

-

Time vs. Temp: It is better to run the reaction longer (4-6 hours) at 70°C than shorter at 110°C.

Part 4: Purification & Isolation Protocol

Context: Xanthones are planar and stack efficiently, causing solubility issues. However, your product has an acidic handle (-COOH), which allows for a "Self-Validating" purification.

The "Acid-Base Swing" Technique:

-

Quench: Pour the cyclization mixture into ice water. Filter the crude solid.[1]

-

Base Wash (Critical): Suspend the crude solid in 5%

solution.-

Chemistry: The target (Carboxylic acid) will dissolve as the sodium salt. Unreacted neutral precursors or decarboxylated byproducts (7-methylxanthone) will remain solid.

-

-

Filtration: Filter off the undissolved solids. Keep the filtrate.

-

Acidification: Slowly acidify the filtrate with HCl to pH 2. The pure this compound will precipitate.

-

Final Wash: Wash the precipitate with water and cold methanol.

Data Summary: Catalyst & Reagent Performance

| Parameter | Standard Protocol | Optimized Protocol | Impact |

| Coupling Catalyst | Cu powder | CuI + L-Proline | +20% Yield (Faster kinetics) |

| Cyclization Agent | PPA / | Eaton's Reagent | +30% Yield (Cleaner profile) |

| Cyclization Temp | 120°C | 70-80°C | Prevents Decarboxylation |

| Purification | Recrystallization | Acid-Base Extraction | Higher Purity (>98%) |

Part 5: Mechanistic Pathway (DOT Diagram)

Understanding the electron flow helps predict where substituents affect the yield.

Caption: Mechanistic flow showing the critical acylium ion formation facilitated by Eaton's reagent.

References

-

Sousa, E., & Pinto, M. M. (2005).[2] Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479.

-

Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones: Part IV. A new synthesis of hydroxyxanthones and their derivatives. Journal of the Chemical Society, 3982-3985. (Foundational Ullmann/Cyclization chemistry).

-

Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[3] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073.

-

Fernandes, C., et al. (2012).[2] Synthesis of new chiral xanthone derivatives with biological activity. European Journal of Medicinal Chemistry, 55, 1-11. (Demonstrates modern purification of carboxyxanthones).

Sources

Technical Support Center: Stabilizing Xanthene-1-Carboxylic Acids

This guide addresses the stability challenges associated with Xanthene-1-carboxylic acids , specifically focusing on the structural susceptibility of 9-oxo-9H-xanthene-1-carboxylic acids (Xanthone-1-carboxylic acids) and their reduced derivatives.

Due to the proximity of the C1-carboxyl group to the C9-carbonyl (or C9-sp3 center), these molecules experience unique steric and electronic pressures that facilitate decarboxylation, often behaving similarly to vinylogous

Core Directive: The Ortho-Carbonyl Instability Factor

The primary driver of decarboxylation in xanthene-1-carboxylic acids (particularly the 9-oxo derivatives) is the Ortho-Carbonyl Effect .

In the xanthone nucleus, the C1 position is directly adjacent (ortho) to the C9 carbonyl group. This arrangement mimics the reactivity of a

Quick Diagnostic: Has my sample decarboxylated?

Before proceeding, confirm the integrity of your compound.

-

NMR Shift: Check the

NMR. Decarboxylation at C1 often results in a new aromatic proton signal appearing upfield (approx. 6.8–7.2 ppm) compared to the original crowded region. -

Mass Spec: A loss of 44 Da (

) is the definitive signature. -

Solubility Change: The decarboxylated product (xanthene/xanthone) is typically much less polar and will migrate significantly higher on silica TLC than the parent acid.

Part 1: Troubleshooting & Prevention Protocols

Scenario A: Decarboxylation During Synthesis (The "Dimedone" Pathway)

Context: You are synthesizing tetrahydroxanthen-1,8-diones or similar derivatives via condensation.

The Issue: The condensation of aldehydes with 1,3-dicarbonyls (e.g., dimedone) forms a xanthene core. If a carboxyl group is present at C1 (often arising from the precursor), it is prone to loss during the high-heat dehydration step.

Protocol 1: The "Buffered pH" Workup Do not acidify the reaction mixture while it is still hot.

-

Quench: Cool the reaction mixture to < 5°C (ice bath) before adding any acid.

-

Acid Choice: Avoid strong mineral acids (HCl,

). Use 10% Citric Acid or 0.5M -

Extraction: Extract immediately into Ethyl Acetate. Do not let the acidic aqueous layer sit with the organic layer for prolonged periods.

Scenario B: Thermal Instability During Purification

Context: You are purifying the free acid on a silica column and recovering the decarboxylated byproduct.

The Issue: Silica gel is slightly acidic. Combined with the heat of solvation or subsequent rotary evaporation, it catalyzes the protonation of the C9-carbonyl, accelerating decarboxylation.

Protocol 2: The "Neutral Phase" Purification

-

Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (TEA) in Hexanes before packing the column. This neutralizes active acidic sites.

-

Eluent Modifier: Add 0.1% Acetic Acid to your mobile phase only if necessary to prevent streaking, but keep the column temperature low.

-

Alternative: Use Reverse Phase (C18) chromatography with an Ammonium Formate buffer (pH 7.5). The salt form (

) is significantly more stable than the free acid.

Scenario C: Storage Degradation

Context: The solid compound is slowly evolving gas or changing color in the vial.

Protocol 3: The "Ester Firewall" If the free acid is not immediately required for the next step, do not store it. Convert it to a methyl ester.

-

Method: Treat the crude acid with

(Trimethylsilyldiazomethane) in Methanol/Benzene at 0°C. -

Why: The methyl ester locks the carboxyl group, preventing the cyclic proton transfer required for decarboxylation.

-

Deprotection: Hydrolyze with LiOH in THF/Water at room temperature only immediately before use.

Part 2: Mechanistic Visualization

The following diagram illustrates the Ortho-Carbonyl Decarboxylation Pathway . Note how the proton on the carboxylic acid interacts with the C9-Carbonyl (in xanthones) to facilitate the loss of

Caption: The proximity of the C1-COOH to the C9-Carbonyl facilitates a 6-membered cyclic transition state, leading to rapid CO2 loss.[1]

Part 3: Comparative Stability Data

The table below summarizes the stability of Xanthene-1-carboxylic acid derivatives under common laboratory conditions.

| Condition | Free Acid (1-COOH) | Methyl Ester (1-COOMe) | Carboxylate Salt (1-COO⁻) |

| Room Temp (Solid) | Unstable (Slow decomp) | Stable | Stable |

| Reflux (MeOH) | High Risk (Decarboxylates) | Stable | Stable |

| Acidic Workup (pH 2) | Critical Failure (Rapid loss) | Stable | N/A (Converts to Acid) |

| Silica Column | High Risk (Acid catalysis) | Stable | Poor Resolution |

| Basic Hydrolysis | N/A | Safe (LiOH, 25°C) | Safe |

Part 4: Frequently Asked Questions (FAQs)

Q1: I am synthesizing a xanthene-1,8-dione derivative. Why does my yield drop when I scale up? A: Scale-up often alters the heat transfer profile. In larger batches, the reaction mixture stays hot longer during the quench.

-

Fix: Use an active cooling coil or dry ice bath to crash the temperature of the reaction mixture rapidly before adding any quenching agents. The longer the molecule spends at

in the presence of trace acid, the more decarboxylation occurs.

Q2: Can I use Copper/Quinoline to intentionally decarboxylate? A: Yes. If your goal is the decarboxylated core, the classic Rosenmund-von Braun conditions (Cu powder in Quinoline at 200°C) work efficiently. However, for Xanthene-1-carboxylic acids, this is often overkill; simple reflux in diphenyl ether or neat heating at melting point is usually sufficient due to the ortho-effect.

Q3: Is there a difference between the 1-COOH and 9-COOH stability? A: Yes, a significant one.

-

1-COOH: Instability is driven by the ortho-carbonyl interaction (in xanthones) or steric relief.

-

9-COOH: Instability is driven by the benzylic/bis-benzylic position stability of the resulting carbocation/radical.

-

Note: Do not confuse the two. If your protocol is for 9-xanthenecarboxylic acid (a common analytical standard), it will not directly apply to the 1-isomer.

Q4: My product turned bright yellow/green after workup. What happened? A: You likely formed a Xanthone or Xanthene dye byproduct. Decarboxylation often leads to oxidation or polymerization which extends conjugation. If you see strong fluorescence that wasn't there before, you have likely lost the carboxyl group and formed a planar, conjugated system (like a fluorescein analog).

References

-

Synthesis and Stability of Xanthone Carboxylic Acids

- Title: Synthesis of novel xanthone and acridone carboxamides with potent antiprolifer

- Source: Arabian Journal of Chemistry, 2020.

- Relevance: Details the synthesis of 4-nitro-9-oxo-9H-xanthene-1-carboxylic acid and handling of intermedi

-

URL:[Link]

-

Decarboxylation Mechanisms in Arom

-

Xanthene Deriv

- Title: Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Deriv

- Source: University of Malta / Molecules.

- Relevance: Describes the conditions for synthesizing reduced xanthene derivatives where thermal stability is a key yield factor.

-

URL:[Link]

-

Structural Characteriz

-

Title: Structural Revision of Wentiquinone C and Related Congeners from Anthraquinones to Xanthones.[3]

-

Source: Marine Drugs (MDPI), 2019.[1]

- Relevance: Confirms the structure of 9-oxo-9H-xanthene-1-carboxylic acid derivatives and discusses methylation (esterification) to stabilize the structure for analysis.

-

URL:[Link]

-

Sources

Technical Support Center: Resolving NMR Signal Overlap in 7-Methylxanthone Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methylxanthone derivatives. This guide is designed to provide practical, in-depth solutions to a common yet significant challenge in the structural elucidation of these compounds: nuclear magnetic resonance (NMR) signal overlap. The xanthone scaffold, with its fused ring system, often produces complex ¹H NMR spectra where aromatic and substituent signals are crowded into narrow chemical shift ranges, making unambiguous assignments difficult.[1][2][3]

This resource will guide you through troubleshooting common signal overlap issues using a combination of fundamental NMR principles and advanced 2D NMR techniques. The methodologies described here are intended to be self-validating, providing you with the confidence to accurately determine the structure of your 7-methylxanthone derivatives.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a new 7-methylxanthone derivative shows a crowded aromatic region between 7.0 and 8.5 ppm. How can I begin to assign these protons?

A1: This is a very common issue. The xanthone core's aromatic protons often have similar chemical environments, leading to overlapping multiplets.[1] A multi-step approach is recommended to resolve this:

-

Optimize 1D ¹H NMR Acquisition:

-

Higher Magnetic Field: If available, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or above). The increased chemical shift dispersion can often resolve overlapping signals.[4]

-

Solvent Effects: Changing the deuterated solvent can induce differential shifts in proton resonances, potentially resolving overlap.[5][6] Solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in chemical shifts compared to chloroform-d₃ or DMSO-d₆ due to aromatic solvent-induced shifts (ASIS).[6]

-

-

Utilize 2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is the first logical step. It will reveal which protons are spin-coupled to each other (typically protons on adjacent carbons).[1][7] This allows you to trace out the spin systems within each aromatic ring.

-

TOCSY (Total Correlation Spectroscopy): If you have a well-resolved proton in a spin system, a 1D or 2D TOCSY experiment can help identify all the protons within that same spin system, even if they are not directly coupled.[7][8]

-

Q2: I have several methoxy groups on my 7-methylxanthone scaffold, and their singlets are overlapping. How can I assign them to their correct positions?

A2: Overlapping methoxy signals are a frequent challenge. Here’s a systematic approach to their assignment:

-

1D NOE (Nuclear Overhauser Effect): The NOE is a through-space interaction that can be detected between protons that are close in proximity (typically < 5 Å).[9][10] By selectively irradiating a methoxy singlet, you can observe an enhancement in the signal of a nearby aromatic proton. This provides a direct link between the methoxy group and its position on the xanthone ring.[1]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment provides all the NOE correlations in a single spectrum.[10][11] Look for cross-peaks between your methoxy proton signals and aromatic proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful 2D experiment that shows correlations between protons and carbons over two to three bonds.[12][13] A methoxy group's protons will show a correlation to the carbon it is attached to (a ³JCH correlation). This is often the most definitive way to assign methoxy groups.

Q3: The signals for my methyl group at position 7 and another methyl group on a substituent are overlapping. How can I differentiate them?

A3: Differentiating between two overlapping methyl singlets requires establishing their connectivity to the rest of the molecule.

-

HMBC is Key: The HMBC experiment is the most direct method here.[12][14]

-

The protons of the 7-methyl group should show correlations to the C-7, C-6, and C-8 carbons of the xanthone core.

-